BENGHE Foundational & Exploratory

Check Availability & Pricing

Avrainvillamide as a Nucleophosmin (NPM1)
Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Avrainvillamide

Cat. No.: B2978725

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophosmin (NPM1) is a multifunctional phosphoprotein primarily localized in the nucleolus
that plays a crucial role in various cellular processes, including ribosome biogenesis, chromatin
remodeling, and the regulation of tumor suppressor proteins like p53.[1][2] Its overexpression is
observed in numerous human cancers, and mutations in the NPM1 gene are the most frequent
genetic alteration in acute myeloid leukemia (AML), leading to the cytoplasmic dislocation of
the NPML1 protein (NPMc+).[3][4] These factors make NPM1 an attractive target for cancer
therapy. Avrainvillamide, a naturally occurring alkaloid, has emerged as a significant inhibitor
of NPM1, demonstrating potent antiproliferative effects in various cancer cell lines.[2][5] This
technical guide provides an in-depth overview of Avrainvillamide's mechanism of action as an
NPM1 inhibitor, supported by quantitative data, detailed experimental protocols, and
visualizations of the key pathways and workflows.

Mechanism of Action

Avrainvillamide exerts its inhibitory effect on NPM1 through a direct and specific covalent
interaction. The a,B-unsaturated nitrone moiety of Avrainvillamide acts as an electrophile,
undergoing a conjugate addition reaction with the sulfhydryl group of a specific cysteine
residue on NPML1.[1][5]
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Site-directed mutagenesis studies have pinpointed Cysteine 275 (Cys275) as the primary
binding site for Avrainvillamide on NPM1.[1][5] Mutation of Cys275 to alanine (C275A)
significantly reduces the affinity of Avrainvillamide for NPM1, confirming the specificity of this
interaction.[1] This binding event in the C-terminal domain of NPM1 disrupts its normal
functions and interactions with other proteins.

One of the key consequences of Avrainvillamide binding to NPM1 is the modulation of the
p53 tumor suppressor pathway. By inhibiting NPM1, Avrainvillamide leads to an increase in
the cellular levels of p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.
[3][6] This activation of the p53 pathway contributes to the observed cell cycle arrest and
apoptosis in cancer cells treated with Avrainvillamide.[3]

Furthermore, Avrainvillamide has been shown to interfere with the cellular localization of
NPM1, particularly the AML-associated mutant NPMc+. It can induce the nuclear retention of
the cytoplasmically dislocated NPMc+, contributing to its anti-leukemic activity.[1][3] This effect
is mediated through a dual mechanism involving both direct binding to NPMc+ and the
inhibition of the nuclear export protein Crm1 (Exportin-1), another identified target of
Avrainvillamide.[1][5]

The interaction of Avrainvillamide with NPM1 also has implications for centrosome
duplication. Avrainvillamide treatment can lead to an accumulation of supernumerary
centrosomes by displacing Thr199-phosphorylated NPM1 from duplicated centrosomes and
inhibiting its dephosphorylation by protein phosphatase 1 (PP13).[1][5]

Quantitative Data

The antiproliferative activity of Avrainvillamide has been evaluated across a range of cancer
cell lines, with its efficacy presented as half-maximal inhibitory concentration (IC50) or growth
inhibition (G150) values.
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Colon Wild- Wild- 1.10+
HCT-116 GI50 - [1]
Cancer Type Type 0.04

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize
Avrainvillamide as an NPM1 inhibitor.

Affinity Purification of NPM1 using Biotin-
Avrainvillamide Conjugate

This protocol describes the use of a biotinylated Avrainvillamide probe to isolate NPM1 from
cell lysates, demonstrating their direct interaction.

Materials:

» Biotin-Avrainvillamide conjugate

o Streptavidin-coated magnetic beads

o Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
e Wash buffer (e.g., PBS with 0.1% Tween-20)

 Elution buffer (e.g., SDS-PAGE sample buffer)

e Cancer cell line of interest (e.g., T-47D)

Procedure:

e Cell Lysis: Culture cells to 80-90% confluency. Harvest and lyse the cells in ice-cold lysis
buffer.

o Lysate Pre-clearing: Centrifuge the lysate to pellet cell debris. Incubate the supernatant with
unconjugated streptavidin beads to reduce non-specific binding.
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Binding: Incubate the pre-cleared lysate with the biotin-Avrainvillamide conjugate for 2-4
hours at 4°C with gentle rotation.

Capture: Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at
4°C to capture the biotin-probe-protein complexes.

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the
beads extensively with cold wash buffer (e.g., 3-5 times) to remove non-specifically bound
proteins.

Elution: Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer
and boiling for 5-10 minutes.

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-
NPML1 antibody.

[ Affinity Purification Workflow

Pre-clear with » Incubate with » Capture with ] [ .
Streptavidin Beads [Biotin-AvrainviIlamide [Streptavidin Beads Wash Beads Elute Protelns]—>©}

Site-Directed Mutagenesis Workflow

PCR with Dpnl Digestion Transform Select and
C275A Primers of Template E. coli Sequence Colonies
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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